![molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2](/img/structure/B1344265.png)

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

概要

説明

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been analyzed using X-ray crystal structure-guided design .Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been analyzed .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, focusing on unique applications:

MPS1 Inhibition for Cancer Therapy

A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported. This inhibitor is designed to mitigate human TNBC (Triple-Negative Breast Cancer) cell proliferation .

HPK1 Inhibition for Immunotherapy

A derivative of 7H-pyrrolo[2,3-d]pyrimidine showed potent inhibitory activity against HPK1 (Hematopoietic Progenitor Kinase 1), which is involved in T-cell signaling. This inhibition could enhance IL-2 secretion in human T cell leukemia Jurkat cells, suggesting an application in immunotherapy .

Nitric Oxide Production Inhibition

Novel NO (Nitric Oxide) production inhibitors have been synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine. These inhibitors could have therapeutic applications in conditions where NO production needs to be controlled .

作用機序

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the p21-activated kinase 4 (PAK4), a dual-specificity protein kinase . PAK4 is overexpressed in various cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile acts as a highly selective inhibitor of PAK4 . It interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor has a unique interaction that enhances hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects the signaling pathways associated with PAK4. PAK4 is a key effector in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell. It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Result of Action

The compound has shown promising results in inhibiting the growth of cancer cells. For instance, it has been found to effectively mitigate human TNBC cell proliferation . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . It also induced cell cycle arrest at the G1/S phase and apoptotic death of cells .

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUNCUMRKXRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626837 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

CAS RN |

454685-88-2 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

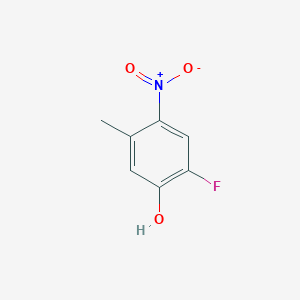

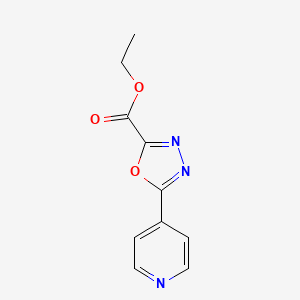

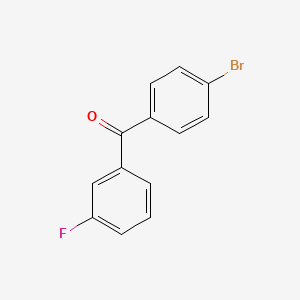

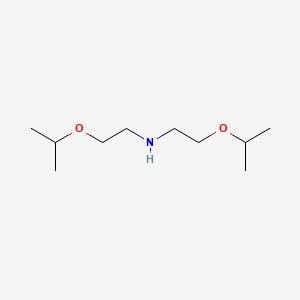

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

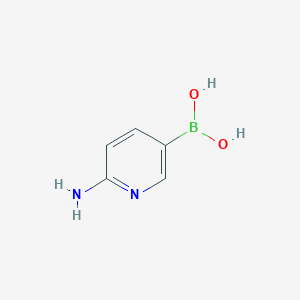

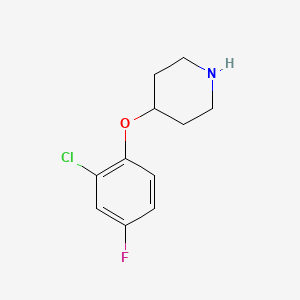

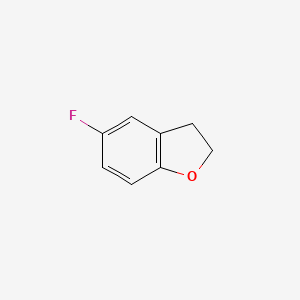

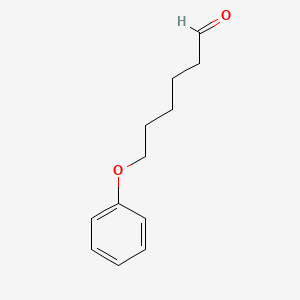

Feasible Synthetic Routes

Q & A

Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?

A1: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.

Q2: How does the structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile lend itself to modifications that could enhance its biological activity and selectivity?

A2: The core structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].

Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives?

A3: The 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)